REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH3:17])([CH3:16])[CH2:10][C:11](=[O:15])[NH:12]2)=[CH:7][CH:6]=1)(=O)C.Cl.N>C(O)C>[NH2:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH3:17])([CH3:16])[CH2:10][C:11](=[O:15])[NH:12]2)=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C2C(CC(NC2=C1)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 23.2 g
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISSOLUTION
|
Details
|
until dissolving
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over anhydrous sodium sulphate
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C2C(CC(NC2=C1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |